2-(7-Methyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-2-yl)acetic acid hydrochloride
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Overview
Description
2-(7-Methyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-2-yl)acetic acid hydrochloride is a complex organic compound with a unique structure that includes a thiadiazolo-pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7-Methyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-2-yl)acetic acid hydrochloride typically involves the reaction of 2-amino-7-methyl-5-oxo-5H-1,3,4-thiadiazolo[3,2-a]pyrimidine with acetic acid derivatives under specific conditions . The reaction conditions often include the use of solvents such as dioxane and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes that include the preparation of intermediate compounds followed by their conversion into the final product. These methods are designed to optimize yield and purity while minimizing the use of hazardous reagents .
Chemical Reactions Analysis
Types of Reactions
2-(7-Methyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-2-yl)acetic acid hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: Substitution reactions, particularly involving halogens, are common.
Common Reagents and Conditions
Common reagents used in these reactions include bromine, carbon disulfide, and various alkylating agents . The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions include various brominated and alkylated derivatives of the original compound .
Scientific Research Applications
Chemistry
In chemistry, 2-(7-Methyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-2-yl)acetic acid hydrochloride is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound has been studied for its potential antimicrobial properties. It has shown a broad spectrum of antimicrobial action, making it a candidate for the development of new antimicrobial agents .
Medicine
In medicine, the compound’s derivatives are being explored for their potential anticancer and antifungal activities. The presence of the thiadiazolo-pyrimidine ring is believed to contribute to its biological activity .
Industry
In the industrial sector, this compound is used in the development of specialty chemicals and pharmaceuticals. Its unique properties make it suitable for various applications, including the synthesis of advanced materials .
Mechanism of Action
The mechanism of action of 2-(7-Methyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-2-yl)acetic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes and proteins, thereby inhibiting their activity. This inhibition can lead to the disruption of essential biological processes, such as cell division and metabolism .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-7-methyl-5-oxo-5H-1,3,4-thiadiazolo[3,2-a]pyrimidine
- 2-Bromo-7-methyl-5-oxo-5H-1,3,4-thiadiazolo[3,2-a]pyrimidine
- 2-(5-Amino-(mercapto)-1,3,4-thiadiazoles)
Uniqueness
Compared to similar compounds, 2-(7-Methyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-2-yl)acetic acid hydrochloride stands out due to its unique combination of functional groups and its ability to undergo a wide range of chemical reactions. This versatility makes it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C8H7N3O3S |
---|---|
Molecular Weight |
225.23 g/mol |
IUPAC Name |
2-(7-methyl-5-oxo-[1,3,4]thiadiazolo[3,2-a]pyrimidin-2-yl)acetic acid |
InChI |
InChI=1S/C8H7N3O3S/c1-4-2-6(12)11-8(9-4)15-5(10-11)3-7(13)14/h2H,3H2,1H3,(H,13,14) |
InChI Key |
XGELJDGJYHMZLC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)N2C(=N1)SC(=N2)CC(=O)O |
Origin of Product |
United States |
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